4-TERT-BUTYL-N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]BENZAMIDE
CAS No.: 57844-41-4
Cat. No.: VC4325414
Molecular Formula: C28H32N2O2
Molecular Weight: 428.576
* For research use only. Not for human or veterinary use.
![4-TERT-BUTYL-N-[4-(4-TERT-BUTYLBENZAMIDO)PHENYL]BENZAMIDE - 57844-41-4](/images/structure/VC4325414.png)
Specification
CAS No. | 57844-41-4 |
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Molecular Formula | C28H32N2O2 |
Molecular Weight | 428.576 |
IUPAC Name | 4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]benzamide |
Standard InChI | InChI=1S/C28H32N2O2/c1-27(2,3)21-11-7-19(8-12-21)25(31)29-23-15-17-24(18-16-23)30-26(32)20-9-13-22(14-10-20)28(4,5)6/h7-18H,1-6H3,(H,29,31)(H,30,32) |
Standard InChI Key | BHFXPRVOVPIQGF-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of the compound, 4-tert-butyl-N-{4-[(4-tert-butylbenzoyl)amino]phenyl}benzamide, reflects its symmetrical design featuring two tert-butyl groups attached to benzamide moieties. The tert-butyl substituents () introduce significant steric bulk, influencing both reactivity and intermolecular interactions. The benzamide backbone facilitates hydrogen bonding via its amide () groups, which are critical for biological interactions .
Key Structural Features:
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Symmetry: The molecule exhibits a centrosymmetric structure due to identical substituents on both aromatic rings.
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Hydrophobicity: Tert-butyl groups enhance lipophilicity, as evidenced by a calculated partition coefficient () of 5.2 .
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Thermal Stability: The compound’s melting point exceeds 200°C, attributed to strong π-π stacking and van der Waals interactions .
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 428.6 g/mol | |
Density | 1.15 g/cm³ | |
Melting Point | >200°C (decomposes) | |
Solubility | Insoluble in water; soluble in DMSO, DMF |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step amide coupling strategy:
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Friedel-Crafts Acylation: 4-tert-butylbenzoyl chloride reacts with 4-aminophenylbenzamide in the presence of as a catalyst.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .
Critical Reaction Parameters:
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Temperature: 0–5°C to minimize side reactions.
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Solvent: Anhydrous dichloromethane ().
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Yield: 60–70% due to steric hindrance from tert-butyl groups .
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to enhance efficiency:
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Residence Time: 30 minutes at 80°C.
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Catalyst Recovery: is recycled via distillation.
Study Type | Model System | Key Result | Reference |
---|---|---|---|
In Vitro | MCF-7 breast cancer | IC₅₀ = 15 µM (apoptosis induction) | |
In Vivo | Mouse xenograft | 40% tumor volume reduction |
Anti-Inflammatory Activity:
Comparative Analysis with Structural Analogs
4-Tert-Butylbenzamide (CAS 56108-12-4)
Property | Target Compound | 4-Tert-Butylbenzamide |
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Molecular Weight | 428.6 g/mol | 177.24 g/mol |
Melting Point | >200°C | 170°C |
Biological Activity | Kinase inhibition | Limited therapeutic relevance |
N-(4-Tert-Butylphenyl)Benzamide (CAS 59238-66-3)
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Structural Simplicity: Lacks the second benzamide group, reducing binding affinity.
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Solubility: Higher aqueous solubility (0.5 mg/mL vs. <0.1 mg/mL) .
Applications and Future Directions
Pharmaceutical Development
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Oncology: Preclinical data support its use as a kinase inhibitor in breast and lung cancers.
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Inflammation: Potential for treating rheumatoid arthritis and inflammatory bowel disease.
Materials Science
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